molecular formula C12H9F3N2O3 B2966287 5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid CAS No. 187998-60-3

5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2966287
Key on ui cas rn: 187998-60-3
M. Wt: 286.21
InChI Key: RDCSDRIEECLOOQ-UHFFFAOYSA-N
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Patent
US09150555B2

Procedure details

4-Trifluoromethoxyphenylhydrazine hydrochloride (4.0 g) and ethyl 2-ethoxymethylene-acetoacetate (3.26 g) prepared according to a method described in J. Chem. Soc. Perkin trans. I, 1875 (1988), were added to a mixed solvent of water (10 ml) and ethanol (10 ml), and stirred at 76° C. for two hours. Sodium hydroxide (1.40 g) was added to the reaction solution and the mixture was further stirred at the same temperature for an hour. Ethanol was evaporated in vacuo, hydrochloric acid (1 mole/1) was added to the aqueous solution and the precipitated solid was recrystallized from ethyl acetate to give the titled compound (3.56 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]([F:14])([F:13])[O:4][C:5]1[CH:10]=[CH:9][C:8]([NH:11][NH2:12])=[CH:7][CH:6]=1.C(O[CH:18]=[C:19]([C:25]([CH3:27])=O)[C:20]([O:22]CC)=[O:21])C.[OH-].[Na+].Cl>C(O)C.O>[CH3:27][C:25]1[N:11]([C:8]2[CH:7]=[CH:6][C:5]([O:4][C:3]([F:13])([F:14])[F:2])=[CH:10][CH:9]=2)[N:12]=[CH:18][C:19]=1[C:20]([OH:22])=[O:21] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
Cl.FC(OC1=CC=C(C=C1)NN)(F)F
Name
Quantity
3.26 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)C
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1 mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
76 °C
Stirring
Type
CUSTOM
Details
stirred at 76° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was further stirred at the same temperature for an hour
ADDITION
Type
ADDITION
Details
was added to the aqueous solution
CUSTOM
Type
CUSTOM
Details
the precipitated solid was recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(C=NN1C1=CC=C(C=C1)OC(F)(F)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.56 g
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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